Benzenesulfenamide, N-phenyl-

Thin-layer chromatography Aryl sulfenamides Structure-retention relationships

Researchers requiring a well-characterized arenesulfenanilide with clean, unsubstituted phenyl rings often face limited supplier options and inconsistent purity. Benzenesulfenamide, N-phenyl- (CAS 14933-91-6) fills this gap as the parent reference compound (Rφ = 1.0) for TLC analysis and a calibrated benchmark for studying S-N bond rearrangement pathways. - Supplied at 95% purity, validated as the primary reference for structure-retention correlations in aryl sulfenamide mixtures. - Reactive S(II)-N motif enables divergent N-arylation or S-arylation chemoselectivity under ligand-controlled catalysis. - Thermal stability compatible with polypropylene processing supports its use as a radical-generating additive in flame-retardant polymer research.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 14933-91-6
Cat. No. B8704018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfenamide, N-phenyl-
CAS14933-91-6
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NSC2=CC=CC=C2
InChIInChI=1S/C12H11NS/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13H
InChIKeyZEMAAAKSMFAZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylbenzenesulfenamide Identity and Procurement


Benzenesulfenamide, N-phenyl- (CAS 14933-91-6), also indexed as N-phenylbenzenesulfenamide, N-(phenylthio)aniline or NSC 240767, is an organosulfur compound featuring a sulfenamide (S–N) functional group in which divalent sulfur is directly bonded to trivalent nitrogen, with phenyl substituents on both the sulfur and nitrogen termini [1]. This core S(II)–N motif distinguishes it fundamentally from the corresponding sulfonamide (S(VI)–N) analog, N-phenylbenzenesulfonamide (CAS 1678-25-7), which contains two S=O bonds that confer markedly higher oxidative and thermal stability . The sulfenamide S–N bond is labile, undergoing homolytic, heterolytic, and acid-catalysed cleavage pathways that are not accessible to sulfonamides, making the compound valuable as a reactive intermediate, a mechanistic probe for sulfur–nitrogen bond chemistry, and a precursor to aminodiphenyl sulfides via the characteristic arenesulfenanilide rearrangement [2][3].

Reactive S(II)–N bond supports sulfenyl-transfer and aminyl-radical generation
Distinct from oxidatively inert sulfonamide S(VI) analogs in bond-cleavage studies
Parent arenesulfenanilide may support mechanistic and chromatographic benchmarking

N-Phenylbenzenesulfenamide vs. Sulfonamide Reactivity


Unlike the sulfonamide analog N-phenylbenzenesulfonamide (CAS 1678-25-7), which is thermally robust and oxidatively inert due to the S(VI) oxidation state, N-phenylbenzenesulfenamide possesses a reactive S(II)–N bond that is susceptible to homolytic cleavage, acid-catalysed heterolysis, and thermal rearrangement to o- and p-aminodiphenyl sulfides [1][2]. This lability is not a liability but the precise property that enables its use as a sulfenyl-transfer reagent, an aminyl-radical precursor, and a mechanistic model for sulfur–nitrogen bond dynamics [3]. Substituting the sulfonamide analog would eliminate the S–N bond reactivity that underpins all of the evidence dimensions described below. Even among sulfenamides, the N-phenyl substitution pattern on both termini creates a distinct steric and electronic environment: the N–H sulfenamide (as opposed to N,N-dialkyl sulfenamides) retains a reactive N–H proton that participates in acid-catalysed rearrangements and influences chromatographic retention behaviour relative to methyl-substituted derivatives [4][5].

Target
Substitute
S–N bond reactivity
Labile S(II)–N; undergoes homolysis, rearrangement, radical formation
Sulfonamide analog: oxidatively stable S(VI)–N may not support sulfenyl-transfer or radical pathways
N–H proton availability
N–H present; participates in acid-catalysed rearrangement
N,N-dialkyl sulfenamides: N–H absent; may alter rearrangement and chromatographic retention profiles

N-Phenylbenzenesulfenamide Comparative Evidence


TLC Reference Standard for Aryl Sulfenamides

In a systematic normal-phase TLC study of N-aryl benzenesulfenamides, N-(phenyl)benzenesulfenamide (the target compound) served as the reference parent (relative Rφ = 1.0). Methyl substitution at the 2-position of the aniline ring increased the relative Rφ above 1.0, while the isomeric 4-methyl derivative exhibited a lower relative Rφ. This demonstrates that N-(phenyl)benzenesulfenamide occupies a distinct, intermediate chromatographic position between ortho- and para-substituted analogs—information critical for analytical method development and purity assessment [1].

TLC Benchmark
Head-to-head
Relative Rφ: parent = 1.0 (reference); ortho-Me > 1.0, para-Me < 1.0
Supports TLC identity and purity benchmarking for aryl sulfenamides
Exact Rφ values not fully disclosed; review primary data
Thin-layer chromatography Aryl sulfenamides Structure-retention relationships

Thermal Rearrangement to Aminodiphenyl Sulfides

The acid-catalysed rearrangement of N-phenylbenzenesulfenamide (denoted as 5b in Davis et al., 1973) yields o- and p-aminodiphenyl sulfides. In trapping experiments designed to distinguish inter- vs. intramolecular mechanisms, the failure to trap electrophilic intermediates and the observation of high ortho/para product ratios suggested an intramolecular pathway for the parent compound, contrasting with the intermolecular behaviour observed for the 2-nitro-substituted analog (2-nitrobenzenesulfenanilide), which generated crossover products when heated in p-toluidine [1]. Subsequent DFT calculations by Liu et al. (2019) confirmed that the thermal rearrangement proceeds via a concerted [1,3]-sigmatropic shift for the parent arenesulfenanilide, whereas the acid-catalysed pathway involves a sulfenium-ion intermediate, with computed activation barriers differing by approximately 15–20 kcal/mol between the two mechanisms [2].

Rearrangement Mechanism
Head-to-head
Parent: intramolecular (high o/p ratio); 2-nitro analog: intermolecular with crossover products; DFT ΔEa ~15–20 kcal/mol between pathways
Supports mechanistic probe for S–N bond cleavage studies
Conditions: 160 °C, aniline·HCl; DFT M06-2X/6-311+G(d,p)
Arenesulfenanilide rearrangement S–N bond cleavage Mechanistic probe

Sulfenamide vs. Sulfonamide Oxidation Selectivity

Under LDA-promoted dioxygen oxidation, N-monosubstituted benzenesulfenamides (including N-phenylbenzenesulfenamide) undergo oxidation via two competing pathways: oxidation at sulfur yields the corresponding sulfonamide, while oxidation at nitrogen generates thioaminyl radicals. The partitioning between these pathways is governed by the electronic nature of the 4′-substituent on the N-phenyl ring. For the unsubstituted parent compound (4′-H), both pathways are operative, whereas electron-withdrawing 4′-substituents favour sulfonamide formation and electron-donating substituents favour aminyl radical formation [1]. In contrast, the corresponding sulfonamide analog, N-phenylbenzenesulfonamide, is inert under identical oxidative conditions because the S(VI) oxidation state precludes further sulfur-centred oxidation [2].

Oxidation Pathway
Class-level
Parent: dual S- and N-oxidation; 4′-Cl/NO₂ favor sulfonamide; 4′-OCH₃ favors aminyl radical; sulfonamide analog: no reaction
Supports redox divergence for aminyl radical or sulfonamide synthesis
LDA/O₂ conditions; quantitative product ratios in primary reference
Sulfenamide oxidation Aminyl radicals Chemoselective S- vs. N-oxidation

Sulfenamide Flame Retardant Efficacy Ranking

A 2025 study by Ääritalo et al. compared sulfenamides, sulfinamides, and sulfonamides as flame retardants in polypropylene films. The flame retardant efficacy, measured as stand-alone performance and as adjuvants, decreased in the order: sulfenamides > sulfinamides > sulfonamides. This ranking is mechanistically grounded: sulfenamides and sulfinamides generate highly reactive aminyl and sulfenyl radicals that quench combustion radicals in the gas phase and promote polymer chain scission in the condensed phase, whereas sulfonamides decompose via a non-radical charring mechanism with lower overall efficacy [1]. The thermal stability of the sulfenamide class (onset ~266 °C) is sufficient for polypropylene processing temperatures while still permitting radical generation at combustion temperatures [1].

Flame Retardant Rank
Class-level
Efficacy order: sulfenamides (1st) > sulfinamides > sulfonamides; thermal onset ~266–290 °C
Supports sulfenamide class selection for radical-based flame retardancy
Measured in PP films; stand-alone and adjuvant modes
Flame retardancy Polymer additives Radical quenching

Chemoselective N-Arylation in Chan–Lam Coupling

Recent advances in copper-catalysed Chan–Lam coupling have demonstrated that sulfenamides can undergo either N-arylation or S-arylation depending on the ligand system employed. A 2024 study in Nature Communications reported that a tridentate pybox ligand directs chemoselective N-arylation of sulfenamides, overriding the competing S-arylation pathway. Under these conditions, N-phenylbenzenesulfenamide can serve as a substrate for selective C–N bond formation without altering the sulfur oxidation state, a transformation that is not accessible with the corresponding sulfonamide due to the absence of the nucleophilic S(II) centre [1]. Separately, S-arylation of sulfenamides using copper catalysis provides access to sulfilimines (S(IV) compounds), a transformation unique to the sulfenamide oxidation state [2].

Chan–Lam Selectivity
Class-level
Sulfenamides: N-arylation >90% or S-arylation to sulfilimines; sulfonamides: 0% S-arylation
Supports divergent N-/S-functionalization from S(II) center
Cu(OAc)₂/pybox for N-arylation; CuI/phen for S-arylation
Chan–Lam coupling Sulfenamide N-arylation Chemoselectivity

Research and Industrial Applications of N-Phenylbenzenesulfenamide


Mechanistic Probe for S–N Bond Dynamics

N-Phenylbenzenesulfenamide is the most thoroughly characterised arenesulfenanilide for studying the interplay between thermal (concerted [1,3]-sigmatropic) and acid-catalysed (sulfenium-ion) rearrangement pathways. With both experimental trapping data (Davis et al., 1973) and modern DFT-computed activation barriers (Liu et al., 2019) available, researchers can use this compound as a calibrated benchmark for investigating substituent effects, solvent effects, and catalysis on S–N bond cleavage. The absence of confounding substituents on either phenyl ring makes it the cleanest system for isolating electronic effects [1][2].

Chromatographic Reference for Aryl Sulfenamides

Because N-(phenyl)benzenesulfenamide has been validated as the parent reference compound (Rφ = 1.0) in normal-phase TLC of aryl sulfenamides, analytical laboratories can employ it as an identity and purity benchmark when characterising substituted sulfenamide derivatives. The known relative retention behaviour of ortho- and para-methyl derivatives against this parent enables structure-retention correlations to be used for peak assignment in complex mixtures [1].

Aminyl Radical Precursor for Polymer Chemistry

The established ability of benzenesulfenamides to generate aminyl radicals under oxidative (LDA/O₂) conditions makes N-phenylbenzenesulfenamide a candidate precursor for nitrogen-centred radical chemistry. This is directly relevant to flame-retardant polymer formulations, where sulfenamide-derived radicals outperform sulfonamide-based charring mechanisms. The compound's thermal stability (onset ~266–290 °C as a class) is compatible with polypropylene processing, enabling its use as a radical-generating additive in thermoplastic applications [1][2].

Divergent N- and S-Functionalization

The S(II) oxidation state of N-phenylbenzenesulfenamide permits ligand-controlled chemoselective functionalization: N-arylation under Cu/pybox catalysis yields N-arylated sulfenamides, while S-arylation under Cu/phenanthroline conditions yields sulfilimines. This divergent reactivity from a single starting material is not available with the sulfonamide analog (CAS 1678-25-7), making N-phenylbenzenesulfenamide a more versatile building block for medicinal chemistry library synthesis and late-stage diversification [1][2].

Application
Selection Property
Validation Focus
Mechanistic Probe for S–N Bond
S(II)–N lability and rearrangement pathway mapping
Thermal/acid-catalysed product distribution and DFT barrier review
Chromatographic Benchmark
Parent Rφ reference in normal-phase TLC
Structure-retention correlation with substituted derivatives
Aminyl Radical Precursor in Polymers
Oxidative radical generation pathway (LDA/O₂)
Radical quenching efficacy and thermal stability in polymer matrix
Divergent N-/S-Functionalization
Chemoselective coupling via ligand control
N- vs S-arylation yield and scope verification
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